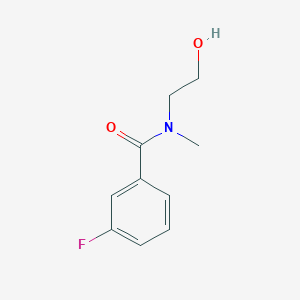![molecular formula C14H18ClNO2 B7498801 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid, also known as CPMAA, is a chemical compound that has been studied for its potential therapeutic applications. CPMAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic effects in animal models.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which makes it a potential candidate for the development of new therapeutics for inflammatory and pain-related disorders. However, one limitation of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutics. Another direction is to study its potential therapeutic applications in human models, which may provide valuable insights into its safety and efficacy. Additionally, the development of new synthetic methods for 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid may improve its yield and purity, which may facilitate its use in future research.
Synthesemethoden
The synthesis of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid involves the reaction of 2-chlorobenzyl chloride with cyclopentylamine to form 2-[(2-chlorophenyl)methyl-cyclopentylamino]propylamine, which is then converted to 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid by reacting with chloroacetic acid. The overall yield of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is around 30%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been studied for its potential therapeutic applications in various animal models. It has been shown to have anti-inflammatory and analgesic effects in models of acute and chronic pain, including carrageenan-induced paw edema and formalin-induced pain. 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl-cyclopentylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-8-4-1-5-11(13)9-16(10-14(17)18)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQMWJVRKYRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)



![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)